Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide
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Overview
Description
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide is a complex organic compound with the molecular formula C44H31N4OP This compound is known for its unique structure, which includes a phosphine oxide core and benzimidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide typically involves the reaction of 1-phenyl-1H-benzoimidazole with a phosphine oxide precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The benzimidazole groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives and phosphine oxide or phosphine compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and benzimidazole groups. These interactions can lead to the modulation of various biochemical pathways, including those involved in electron transport and fluorescence. The compound’s strong polarity and π-electrons contribute to its ability to passivate defects and improve charge transport in materials .
Comparison with Similar Compounds
Similar Compounds
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Similar structure but with three benzimidazole groups.
2,4,6-Tris(4-(1-phenyl-1H-benzo[d]imidazol)phenyl)-1,3,5-triazine: Contains a triazine ring core instead of a phosphine oxide core.
Uniqueness
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide is unique due to its specific combination of a phosphine oxide core and benzimidazole groups, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring high stability and efficient charge transport .
Properties
IUPAC Name |
1-phenyl-2-[4-[phenyl-[4-(1-phenylbenzimidazol-2-yl)phenyl]phosphoryl]phenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31N4OP/c49-50(36-18-8-3-9-19-36,37-28-24-32(25-29-37)43-45-39-20-10-12-22-41(39)47(43)34-14-4-1-5-15-34)38-30-26-33(27-31-38)44-46-40-21-11-13-23-42(40)48(44)35-16-6-2-7-17-35/h1-31H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKXFVABDARJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC8=CC=CC=C8N7C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31N4OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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